JMV3002

Description

Structure

3D Structure

Properties

IUPAC Name |

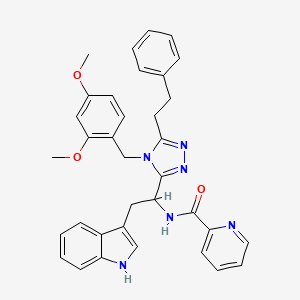

N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N6O3/c1-43-27-17-16-25(32(21-27)44-2)23-41-33(18-15-24-10-4-3-5-11-24)39-40-34(41)31(38-35(42)30-14-8-9-19-36-30)20-26-22-37-29-13-7-6-12-28(26)29/h3-14,16-17,19,21-22,31,37H,15,18,20,23H2,1-2H3,(H,38,42) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGBPWZCCHVQAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2C(=NN=C2C(CC3=CNC4=CC=CC=C43)NC(=O)C5=CC=CC=N5)CCC6=CC=CC=C6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693993 |

Source

|

| Record name | N-[1-{4-[(2,4-Dimethoxyphenyl)methyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925239-03-8 |

Source

|

| Record name | N-[1-{4-[(2,4-Dimethoxyphenyl)methyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

JMV3002: A Technical Guide to its Mechanism of Action as a Ghrelin Receptor (GHS-R1a) Antagonist

Executive Summary: This document provides an in-depth technical examination of JMV3002, a potent, non-peptidic, small-molecule antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), commonly known as the ghrelin receptor. JMV3002, a trisubstituted 1,2,4-triazole derivative, effectively inhibits ghrelin-mediated signaling, which is central to appetite stimulation and energy homeostasis.[1][2] Its primary mechanism involves direct competitive antagonism at the GHS-R1a, leading to a significant reduction in food intake and body weight in preclinical models.[2] Furthermore, emerging evidence suggests JMV3002 may function as a biased ligand, selectively modulating downstream signaling pathways.[3] This guide will dissect the molecular interactions, signaling consequences, and the experimental methodologies used to characterize the complex mechanism of action of JMV3002, providing a crucial resource for researchers in pharmacology and metabolic disease drug development.

The Ghrelin System: A Prime Target for Metabolic Intervention

The ghrelin system is a critical regulator of energy balance and metabolic function. Its primary components are the orexigenic (appetite-stimulating) peptide hormone, ghrelin, and its cognate receptor, GHS-R1a.[2][4]

1.1. The GHS-R1a Receptor

GHS-R1a is a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus and pituitary gland, as well as in peripheral tissues.[4] A defining characteristic of GHS-R1a is its high level of constitutive activity, meaning it can signal intracellularly even in the absence of its endogenous ligand, ghrelin.[4] This baseline signaling contributes to its physiological importance.

1.2. Canonical Signaling Pathway

Upon binding of acylated ghrelin, GHS-R1a undergoes a conformational change that preferentially activates the Gαq/11 protein.[4] This initiates a well-defined signaling cascade:

-

Phospholipase C (PLC) Activation: Activated Gαq/11 stimulates PLC.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm, a hallmark of GHS-R1a activation.[4]

Beyond this primary pathway, GHS-R1a can also engage other signaling molecules, including β-arrestin, which can lead to receptor desensitization and initiate distinct signaling events.[3]

Caption: Canonical GHS-R1a signaling cascade upon ghrelin binding.

Pharmacological Profile of JMV3002

JMV3002 is a potent and selective antagonist designed to inhibit GHS-R1a signaling. Its trisubstituted 1,2,4-triazole scaffold represents a significant advancement in the development of non-peptide small molecules targeting this receptor.[2]

| Parameter | Value | Species/System | Source |

| Binding Affinity (IC₅₀) | 1.1 nM | In vitro | [1] |

| Anorexigenic Potency (ED₅₀) | 2.05 mg/kg | Mouse | [2] |

| Blood Half-life (t₁/₂) | ~60 minutes | Mouse | [2] |

| Caption: Key quantitative pharmacological data for JMV3002. |

As an antagonist, JMV3002 competitively binds to GHS-R1a, thereby preventing the binding and subsequent signal transduction of ghrelin. This action effectively blunts the orexigenic signals originating from the gut, making it a promising candidate for anti-obesity therapies.[2]

Elucidating the Mechanism: A Multi-faceted Experimental Approach

The characterization of JMV3002's mechanism of action relies on a combination of in vitro and in vivo assays designed to probe its interaction with GHS-R1a and the resulting physiological consequences.

Caption: Workflow for characterizing JMV3002's mechanism of action.

In Vitro Characterization: Binding and Functional Antagonism

In vitro assays are foundational for determining a compound's direct interaction with its target.

Protocol: Competitive Radioligand Binding Assay

-

Cell Culture: Utilize a stable cell line (e.g., CHO or HEK293) engineered to express human GHS-R1a.

-

Rationale: This provides a consistent and high-density source of the target receptor, isolated from other complex biological systems.

-

-

Membrane Preparation: Homogenize cells and isolate the membrane fraction via centrifugation. Resuspend membranes in a suitable binding buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled GHS-R1a ligand (e.g., ¹²⁵I-ghrelin), and serial dilutions of JMV3002.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters to remove non-specific binding.

-

Rationale: The filter traps the large membrane fragments (with bound radioligand) while allowing the unbound radioligand to pass through.

-

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of JMV3002. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value—the concentration of JMV3002 that inhibits 50% of the specific binding of the radioligand. An IC₅₀ of 1.1 nM demonstrates high-affinity binding.[1]

Evidence of Biased Signaling

A critical nuance in JMV3002's mechanism is the evidence for biased agonism (or biased antagonism). While it clearly antagonizes ghrelin's effect on appetite, it does not appear to block all GHS-R1a-mediated pathways equally. Specifically, one study noted that JMV3002 did not inhibit hexarelin-stimulated growth hormone (GH) secretion in infant rats, an effect also mediated by GHS-R1a.[1] This suggests a divergence in its functional activity.

More recent analyses of related compounds have shown that some GHS-R1a ligands can act as agonists for Gq activation while simultaneously acting as antagonists for β-arrestin recruitment or other G-protein pathways.[3] JMV3002 is categorized as a ligand that behaves as a Gq agonist but an antagonist for β-arrestin recruitment and ERK1/2 phosphorylation.[3]

This biased profile is therapeutically advantageous, as it could allow for the selective blockade of pathways responsible for negative effects (e.g., appetite stimulation) while preserving or even stimulating pathways with beneficial outcomes.

Caption: JMV3002's biased signaling at the GHS-R1a receptor.

In Vivo Pharmacological Profile: From Receptor to Behavior

In vivo studies are essential to confirm that the molecular mechanism observed in vitro translates into a meaningful physiological effect.

Protocol: Rodent Food Intake Study

-

Acclimation: House male C57BL/6 mice individually and acclimate them to handling and injection procedures.

-

Fasting: Fast the mice overnight (e.g., 16 hours) to standardize hunger levels and maximize the ghrelin signal.

-

Rationale: Fasting elevates endogenous ghrelin levels, providing a strong physiological stimulus for JMV3002 to antagonize.

-

-

Dosing: Administer JMV3002 or a vehicle control via an appropriate route (e.g., intraperitoneal injection) at varying doses.

-

Re-feeding: Thirty minutes post-injection, provide pre-weighed amounts of standard chow.

-

Measurement: Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, and 8 hours).

-

Data Analysis: Compare the food intake of JMV3002-treated groups to the vehicle control group. A dose-dependent decrease in food intake confirms the compound's anorexigenic effect.[2] Chronic administration in diet-induced obese mice has shown that this acute effect on food intake translates to a significant reduction in body weight and adipose tissue mass.[2]

Therapeutic Implications and Future Directions

The mechanism of action of JMV3002 positions it as a strong therapeutic candidate for obesity and related metabolic disorders. By antagonizing the GHS-R1a receptor, it directly targets a key pathway responsible for hunger and food-seeking behavior.[2]

The evidence of biased signaling is particularly compelling. A drug that can selectively block the appetite-stimulating effects of ghrelin without impacting other potentially beneficial GHS-R1a functions, such as growth hormone release, would represent a highly refined therapeutic agent.

Future research should focus on:

-

Structural Biology: Determining the co-crystal structure of JMV3002 bound to GHS-R1a to understand the molecular basis of its antagonism and biased signaling.

-

Pathway Profiling: Conducting comprehensive in vitro screening to fully map which G-protein and β-arrestin pathways are modulated by JMV3002.

-

Translational Studies: Advancing JMV3002 or optimized analogs into further preclinical safety and efficacy models to pave the way for potential clinical trials.

References

-

Sivera, R., et al. (2014). Triazole GHS-R1a antagonists JMV4208 and JMV3002 attenuate food intake, body weight, and adipose tissue mass in mice. Molecular and Cellular Endocrinology, 393(1-2), 120-8. [Link]

-

Mosa, R., et al. (2022). Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor. Journal of Medicinal Chemistry. [Link]

-

Mosa, R., et al. (2022). Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor. Journal of Medicinal Chemistry. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Triazole GHS-R1a antagonists JMV4208 and JMV3002 attenuate food intake, body weight, and adipose tissue mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to JMV3002 as a Ghrelin Receptor Antagonist

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of JMV3002, a potent and specific antagonist for the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHSR1a). The ghrelin system is a critical regulator of numerous physiological processes, including appetite, growth hormone secretion, and energy homeostasis. Consequently, the ability to modulate this system with pharmacological tools like JMV3002 is of significant interest to researchers in metabolism, endocrinology, and neuroscience. This document details the mechanism of action of JMV3002, presents its key pharmacological parameters, and provides step-by-step protocols for its characterization and application in both in vitro and in vivo experimental settings. The causality behind experimental choices, self-validating protocols, and data interpretation are emphasized to ensure scientific rigor and reproducibility.

Introduction to the Ghrelin System

Ghrelin is a unique 28-amino acid peptide hormone, primarily produced by P/D1 cells in the stomach, that plays a pivotal role in energy balance.[1] Its most recognized function is the potent stimulation of appetite and food intake.[2] A unique post-translational modification, the attachment of an n-octanoyl group to the serine at position 3, is essential for ghrelin's biological activity.[3][4] This acylation is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT).[3]

The biological effects of acylated ghrelin are mediated by the Growth Hormone Secretagogue Receptor type 1a (GHSR1a), a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus and anterior pituitary.[3][5] GHSR1a exhibits a high degree of constitutive activity, meaning it can signal even in the absence of its ligand.[3][6] Upon ghrelin binding, GHSR1a primarily couples to the Gαq/11 pathway, leading to the activation of phospholipase C (PLC).[3][7] This initiates a signaling cascade that results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium levels.[7][8] This canonical pathway is crucial for many of ghrelin's effects, including the stimulation of growth hormone (GH) release.[3][7] The complexity of ghrelin signaling is further highlighted by its ability to also couple to other G proteins (Gαi/o, Gαs, Gα12/13) and recruit β-arrestins, depending on the cellular context.[3][9]

Given its central role in stimulating hunger and promoting fat storage, the ghrelin system is a prime therapeutic target for metabolic disorders such as obesity and type 2 diabetes.[2][10] Pharmacological agents that can block the action of ghrelin at its receptor are invaluable tools for dissecting the physiological roles of this system and for evaluating its therapeutic potential.

Profile of JMV3002: A Potent GHSR1a Antagonist

JMV3002 is a non-peptidic, trisubstituted 1,2,4-triazole derivative that acts as a potent and selective antagonist of the ghrelin receptor (GHSR1a).[11]

Chemical and Pharmacological Properties of JMV3002

| Property | Value | Source |

|---|---|---|

| CAS Number | 925239-03-8 | [11][12] |

| Molecular Formula | C35H34N6O3 | [11][12] |

| Molecular Weight | 586.7 g/mol | [11][12] |

| Mechanism of Action | Competitive Antagonist | [2] |

| In Vitro Potency (IC50) | 1.1 nM |[11][13] |

JMV3002 functions by competing with endogenous ghrelin for the same binding site on the GHSR1a receptor, but without activating the downstream signaling cascade.[2] This effectively blocks the receptor, preventing ghrelin from exerting its physiological effects. Its low nanomolar potency makes it a highly effective tool for both cell-based assays and animal studies.[11][13]

In Vitro Characterization of JMV3002

The initial characterization of a receptor antagonist like JMV3002 involves quantifying its ability to bind to the target receptor and to block the functional response induced by the natural agonist.

Determining Binding Affinity via Competitive Radioligand Binding Assay

Principle: This assay quantifies the ability of an unlabeled compound (the "competitor," JMV3002) to displace a radioactively labeled ligand ("radioligand") from the GHSR1a receptor. The concentration of JMV3002 that displaces 50% of the bound radioligand is the IC50 value. This can then be converted to an inhibition constant (Ki), which reflects the true binding affinity of the antagonist.[5][14][15] Radioligand binding is considered a gold standard for quantifying GPCR-ligand interactions.[16]

Detailed Protocol:

-

Membrane Preparation:

-

Culture HEK293 or CHO cells stably expressing human GHSR1a.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[17]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[17]

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[17]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer (e.g., 50mM Tris, 5mM MgCl2, 0.1mM EDTA, pH 7.4) and determine the protein concentration using a BCA assay.[17] Store aliquots at -80°C.

-

-

Assay Execution (96-well plate format):

-

To each well, add the following in order:

-

150 µL of GHSR1a membrane preparation (typically 5-20 µg protein/well).[17]

-

50 µL of JMV3002 at various concentrations (e.g., 10-12 M to 10-5 M) or vehicle for total binding control.

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [125I]-His9-ghrelin) at a concentration close to its dissociation constant (Kd).

-

-

Causality Check: To determine non-specific binding (NSB), a set of wells must contain a high concentration of an unlabeled agonist (e.g., 1 µM ghrelin) instead of JMV3002. This ensures that only binding to the GHSR1a receptor is measured.[16]

-

Incubate the plate for 60-120 minutes at 30°C with gentle agitation to reach binding equilibrium.[5][17]

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[17]

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[17]

-

Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.[17]

-

-

Data Analysis:

-

Subtract the non-specific binding counts from all other wells to obtain specific binding.

-

Plot the specific binding as a percentage of the total binding against the log concentration of JMV3002.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17] This conversion is critical as the Ki is an intrinsic property of the antagonist, whereas the IC50 is dependent on assay conditions.[15][18]

-

Assessing Functional Antagonism via IP-One Assay

Principle: Since GHSR1a canonically couples to Gαq, its activation leads to the accumulation of inositol phosphate-1 (IP-1), a stable downstream metabolite of IP3.[19][20] The IP-One assay is a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) competitive immunoassay that measures the accumulation of IP-1.[20][21] In the presence of an antagonist like JMV3002, the ghrelin-induced accumulation of IP-1 will be reduced in a dose-dependent manner.

Detailed Protocol:

-

Cell Preparation:

-

Plate GHSR1a-expressing cells in a 96-well or 384-well plate and culture overnight to form a confluent monolayer.

-

-

Assay Execution:

-

Remove the culture medium and replace it with stimulation buffer containing a range of JMV3002 concentrations. Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. This step allows the antagonist to bind to the receptors.

-

Add a fixed concentration of ghrelin (typically the EC80 concentration to ensure a robust signal) to the wells already containing JMV3002.

-

Causality Check: Include control wells: (1) Basal control (no ghrelin, no JMV3002), (2) Stimulated control (ghrelin only), and (3) Antagonist control (JMV3002 only, to ensure it has no agonist activity).

-

The stimulation buffer must contain Lithium Chloride (LiCl), which blocks the degradation of IP-1, allowing it to accumulate to measurable levels.[20][21]

-

Incubate for 30-60 minutes at 37°C to allow for IP-1 accumulation.

-

Lyse the cells and add the HTRF detection reagents: an anti-IP1 antibody labeled with a Europium cryptate (donor) and an IP-1 analog labeled with d2 (acceptor).[20][22]

-

Incubate for 1 hour at room temperature in the dark.[20]

-

Read the plate on a TR-FRET compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[21]

-

-

Data Analysis:

-

Calculate the ratio of the two emission signals (e.g., 665/620) and normalize the data.

-

Plot the normalized response against the log concentration of JMV3002.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of JMV3002 required to inhibit 50% of the ghrelin-induced response.

-

Visualization of JMV3002's Mechanism of Action

Caption: GHSR1a signaling pathway and the antagonistic action of JMV3002.

In Vivo Applications of JMV3002

JMV3002's utility extends to preclinical animal models, where it can be used to probe the physiological consequences of blocking the ghrelin system.

Inhibition of Food Intake

Principle: Ghrelin is a powerful orexigenic (appetite-stimulating) hormone. An effective antagonist like JMV3002 is expected to reduce food intake, particularly under conditions where ghrelin levels are high, such as during fasting.[1]

Detailed Protocol (Rodent Model):

-

Animal Acclimation:

-

House male rats or mice individually and acclimate them to the housing conditions and handling for at least one week.

-

Acclimate the animals to the injection procedure by administering vehicle (e.g., saline) injections for several days prior to the experiment. This minimizes stress-induced artifacts.

-

-

Experimental Design:

-

Fast the animals overnight (e.g., 16 hours) to elevate endogenous ghrelin levels and ensure a robust feeding response. Water should be available ad libitum.

-

Divide animals into groups (n=8-12 per group for statistical power):

-

Group 1: Vehicle control (e.g., saline, intraperitoneal - i.p.).

-

(Optional) Group 3: Positive control for appetite stimulation (e.g., Ghrelin or a GHSR agonist like hexarelin, subcutaneous - s.c.).

-

(Optional) Group 4: JMV3002 + Ghrelin/Hexarelin to demonstrate blockade.

-

-

Causality Check: The use of a vehicle control group is essential to account for the effects of the injection itself and the experimental environment.

-

-

Procedure:

-

At the beginning of the light cycle, administer JMV3002 or vehicle via the chosen route (e.g., i.p.).

-

After a pre-determined time (e.g., 30 minutes), provide a pre-weighed amount of standard chow.

-

Measure cumulative food intake at several time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and spillage.

-

Continue to monitor body weight daily.

-

-

Data Analysis:

-

Analyze cumulative food intake and change in body weight using appropriate statistical tests (e.g., t-test or ANOVA followed by post-hoc tests) to compare the JMV3002-treated group with the vehicle control group. A significant reduction in food intake and body weight gain in the JMV3002 group would demonstrate its anorexigenic effect.[1]

-

Modulation of Growth Hormone (GH) Secretion

Principle: Ghrelin and other GHSR1a agonists (secretagogues) are potent stimulators of GH release from the pituitary.[23] An antagonist should block this stimulated release. Interestingly, JMV3002 has been shown to inhibit agonist-stimulated food intake but not necessarily agonist-stimulated GH secretion, suggesting potential for biased antagonism or tissue-specific effects that warrant further investigation.[11][13]

Detailed Protocol (Rodent Model):

-

Animal Preparation:

-

Use young animals (e.g., infant or peripubertal rats) as they have a more robust GH response.

-

Anesthetize animals if serial blood sampling is required, or use freely moving, cannulated animals to avoid stress effects.

-

-

Experimental Design:

-

Divide animals into groups:

-

Causality Check: The inclusion of a group receiving only the agonist is crucial to establish the positive response that the antagonist is expected to block.

-

-

Procedure:

-

Administer JMV3002 or vehicle.

-

After a set pre-treatment time (e.g., 30 minutes), administer the GHSR1a agonist or vehicle.

-

Collect blood samples at baseline (t=0) and at several time points post-agonist injection (e.g., 15, 30, 60, 90 minutes).

-

Separate plasma and store at -80°C until analysis.

-

-

Data Analysis:

-

Measure plasma GH concentrations using a specific ELISA or RIA kit.

-

Analyze the data by comparing the peak GH concentration and the area under the curve (AUC) for GH release between the different treatment groups using ANOVA.

-

Visualization of an In Vivo Experimental Workflow

Caption: Workflow for an in vivo study on JMV3002's effect on food intake.

Conclusion and Future Directions

JMV3002 is a robust and potent pharmacological tool for investigating the multifaceted ghrelin system. Its high affinity and specificity for the GHSR1a receptor make it invaluable for elucidating the role of ghrelin signaling in both health and disease. The protocols outlined in this guide provide a framework for the comprehensive characterization of JMV3002 and its application in preclinical research. Future research should continue to explore its potential biased signaling properties and its efficacy in various models of metabolic and neurobehavioral disorders.

References

- GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. (n.d.).

- Potential new role of the GHSR-1a-mediated signaling pathway in cardiac remodeling after myocardial infarction (Review) - NIH. (n.d.).

- Signaling pathways associated with the ghrelin GHS-R1a receptor. Upon... - ResearchGate. (n.d.).

- Mechanism of Action - GHS-R1a. (n.d.).

- GPCR-radioligand binding assays - PubMed. (n.d.).

- GHS-R1a constitutive activity and its physiological relevance - PMC - PubMed Central. (n.d.).

- Apo-Ghrelin Receptor (apo-GHSR1a) Regulates Dopamine Signaling in the Brain - Frontiers. (n.d.).

- Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed. (n.d.).

- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).

- HTRF IP-One Gq Detection Kit-WEICHILAB. (n.d.).

-

HTRF IP-One assay performed on the PHERAstar FS microplate reader - BMG Labtech. (n.d.). Retrieved from [Link]

- Assessing Gα q/15 -signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. (2020, August 20).

- JMV3002 - Immunomart. (n.d.).

- Ghrelin O-acyltransferase assays and inhibition - PubMed - NIH. (n.d.).

- Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC. (n.d.).

- An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (2025, August 6).

- What are ghrelin antagonists and how do they work? - Patsnap Synapse. (2024, June 21).

- The difference between Ki, Kd, IC50, and EC50 values - The Science Snail. (2019, December 31).

-

Small-Molecule Ghrelin Receptor Antagonists Improve Glucose Tolerance, Suppress Appetite, and Promote Weight Loss - ResearchGate. (2025, August 7). Retrieved from [Link]

- What is the difference between Ki and IC50 in enzyme inhibition? - AAT Bioquest. (2020, July 22).

-

Impact of two or three daily subcutaneous injections of hexarelin, a synthetic growth hormone (GH) secretagogue, on 24-h GH, prolactin, adrenocorticotropin and cortisol secretion in humans - PubMed. (n.d.). Retrieved from [Link]

- The Safety and Efficacy of Growth Hormone Secretagogues - PMC - NIH. (2019, January 1).

Sources

- 1. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are ghrelin antagonists and how do they work? [synapse.patsnap.com]

- 3. ghs-r1a.com [ghs-r1a.com]

- 4. Ghrelin O-acyltransferase assays and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential new role of the GHSR-1a-mediated signaling pathway in cardiac remodeling after myocardial infarction (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Apo-Ghrelin Receptor (apo-GHSR1a) Regulates Dopamine Signaling in the Brain [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. scbt.com [scbt.com]

- 13. JMV3002 - Immunomart [immunomart.com]

- 14. researchgate.net [researchgate.net]

- 15. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 16. multispaninc.com [multispaninc.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]

- 19. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. The Safety and Efficacy of Growth Hormone Secretagogues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Impact of two or three daily subcutaneous injections of hexarelin, a synthetic growth hormone (GH) secretagogue, on 24-h GH, prolactin, adrenocorticotropin and cortisol secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of JMV3002 in Appetite Regulation Studies: A Technical Guide for Researchers

Introduction: Targeting the Endogenous "Hunger" Signal

The intricate regulation of energy homeostasis is fundamental to organismal survival. At the heart of this system lies the ghrelin pathway, a primary driver of hunger and meal initiation. Ghrelin, a 28-amino acid peptide produced predominantly by the stomach, acts as the endogenous ligand for the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a).[1] Activation of GHS-R1a, a G protein-coupled receptor (GPCR) highly expressed in key appetite-regulating centers of the brain like the hypothalamus, potently stimulates food intake and promotes adiposity.[1][2] This central role makes the GHS-R1a a compelling therapeutic target for metabolic disorders, where blocking this orexigenic signal presents a logical strategy for reducing appetite and body weight.[3]

This guide provides an in-depth technical framework for researchers investigating appetite regulation using JMV3002, a potent GHS-R1a antagonist. We will move beyond simple protocols to explore the mechanistic rationale behind experimental design, focusing on the unique pharmacological properties of JMV3002 and the self-validating systems required for robust and interpretable data.

Pharmacology of JMV3002: Beyond Simple Antagonism

The GHS-R1a, like many GPCRs, does not function as a simple on/off switch. Upon ghrelin binding, it initiates a cascade of intracellular signals. The canonical pathway involves coupling to Gαq/11 proteins, leading to phospholipase C activation and subsequent mobilization of intracellular calcium.[2] However, the receptor can also engage other signaling partners, such as β-arrestins, which are classically involved in desensitizing the receptor and terminating G protein signaling.[4][5]

This pluridimensional signaling capacity is where the concept of biased agonism becomes critical. A biased ligand is a compound that, upon binding to a receptor, preferentially activates one downstream signaling pathway over another.[4][6] JMV3002 is understood to be such a biased ligand. While it acts as an antagonist at certain pathways, preventing ghrelin's primary orexigenic signal, it may simultaneously act as an agonist at others. Some reports suggest that related compounds can be agonists for Gq activation while acting as antagonists for β-arrestin recruitment. This nuanced mechanism is a powerful tool, allowing researchers to dissect which specific signaling cascades downstream of the GHS-R1a are responsible for different physiological outcomes. For drug development professionals, a biased ligand could theoretically be designed to block the "hunger" signal while avoiding unwanted side effects mediated by other pathways, or even promoting beneficial ones.

Experimental Design: A Framework for In Vivo Appetite Studies

The primary objective when testing JMV3002 is to quantify its ability to suppress food intake (anorectic effect) and, in longer studies, reduce body weight gain. Success requires meticulous attention to experimental design to minimize variability and ensure the data are robust.

Core Principles

-

Acclimatization: Rodents are sensitive to environmental changes. A minimum one-week acclimatization period to the housing facility is mandatory. More importantly, animals must be acclimatized to the specific procedures they will undergo, including handling, injection with a vehicle solution, and the method of food measurement. This reduces stress-induced anorexia, which can mask or confound the pharmacological effects of the test compound.

-

Baseline Measurement: Never initiate a study without a stable baseline. Food and water intake, as well as body weight, should be measured daily for at least 3-5 days before the first administration of JMV3002. This allows for the accurate calculation of treatment effects relative to each animal's normal physiological state and helps identify any outlier animals before the study begins.

-

Controls are Non-Negotiable: Every study must include a vehicle-treated control group. This group receives an injection of the same solvent used to dissolve JMV3002, administered via the same route and schedule. This is the only way to isolate the effect of the compound from the effects of the injection procedure and the vehicle itself. For chronic studies, a pair-fed group is often essential to determine if the observed effects on body weight or other metabolic parameters are solely due to the reduction in food intake or if the compound has additional, direct metabolic effects.[1]

Exemplar Protocols for Assessing JMV3002

Disclaimer: The following protocols are representative frameworks based on published studies with other GHS-R1a antagonists like JMV2959 and [D-Lys-3]-GHRP-6.[7][8] The optimal dose, vehicle, and timing for JMV3002 must be determined empirically through pilot and dose-response studies.

Protocol 1: Acute Anorectic Effect via Intraperitoneal (i.p.) Administration in Mice

Objective: To determine if a single systemic dose of JMV3002 reduces food intake in a defined period.

Materials:

-

JMV3002

-

Vehicle (e.g., sterile 0.9% saline, potentially with a small percentage of a solubilizing agent like DMSO if required, final concentration <5%)

-

Standard laboratory rodent chow

-

Metabolic cages or standard cages with pre-weighed food hoppers

-

Analytical balance (accurate to 0.01 g)

-

Male C57BL/6 mice (8-10 weeks old)

Methodology:

-

Acclimatization & Baseline:

-

House mice individually for at least one week before the study.

-

Handle mice daily. For 3 days prior to the experiment, administer a daily i.p. injection of the vehicle (e.g., 10 ml/kg volume) to acclimate them to the injection stress.

-

Measure 24-hour food intake and body weight for these 3 days to establish a stable baseline.

-

-

Dose Preparation:

-

Prepare a stock solution of JMV3002 in the chosen vehicle. Based on related antagonists, a starting dose range for a dose-response study could be 1, 5, and 15 mg/kg.[7][8]

-

Causality Check: The vehicle is critical. It must be non-toxic and should not have an independent effect on appetite. Saline is ideal; if a co-solvent like DMSO is needed for solubility, its concentration should be kept to a minimum and be identical in the vehicle control group.[9]

-

-

Experimental Procedure:

-

On the day of the experiment, weigh the mice and the food hoppers.

-

Administer the i.p. injection of vehicle or JMV3002 at the desired dose(s) at the beginning of the light cycle, when voluntary food intake is typically low.

-

Return mice to their home cages with the pre-weighed food.

-

Measure food intake by weighing the food hopper (and any spillage) at 1, 2, 4, 8, and 24 hours post-injection.

-

Self-Validation: The 24-hour measurement is crucial. It determines if the compound causes a short-term satiety effect or a sustained reduction in appetite. It also reveals potential compensatory hyperphagia (rebound eating) after the drug's effect has worn off.

-

Protocol 2: Central Anorectic Effect via Intracerebroventricular (i.c.v.) Administration in Rats

Objective: To determine if JMV3002 acts directly on the central nervous system to reduce food intake, bypassing peripheral systems.

Materials:

-

JMV3002

-

Vehicle: Artificial cerebrospinal fluid (aCSF)[10]

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Guide cannula and injector

-

Male Sprague-Dawley rats (250-300 g)

Methodology:

-

Surgical Cannulation:

-

Anesthetize the rat and secure it in the stereotaxic frame.

-

Implant a guide cannula aimed at a lateral ventricle (a common coordinate is ~0.9 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.6 mm ventral from the skull surface, but this must be validated for the specific rat strain and age).[10][11]

-

Secure the cannula with dental cement and allow the animal to recover for at least one week.

-

Causality Check: A post-study histological verification of cannula placement is mandatory to ensure the injection targeted the intended brain region.

-

-

Acclimatization & Baseline:

-

After recovery, handle the rats daily and perform mock injections with the injector cannula to acclimate them to the procedure.

-

Establish a stable baseline of food intake and body weight as described in Protocol 1.

-

-

Experimental Procedure:

-

On the experimental day, administer JMV3002 or aCSF vehicle via the injector cannula. Doses for central administration are significantly lower than systemic ones; a starting point based on other antagonists could be in the range of 1-5 nmol per rat in a volume of 2-5 µl.[11]

-

The infusion should be performed slowly over 1-2 minutes in conscious, gently restrained animals.

-

Measure food intake at timed intervals as described in Protocol 1.

-

Self-Validation: Comparing the anorectic potency of i.c.v. versus i.p. administration can help determine if the primary site of action is central or peripheral. A significantly more potent effect with i.c.v. administration strongly suggests a central mechanism.[1]

-

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The primary endpoint is typically the cumulative food intake (in grams) at each time point or the change in food intake from the individual animal's baseline.

Table 1: Representative Data for Acute Food Intake Study with a GHS-R1a Antagonist

| Treatment Group | Dose (mg/kg, i.p.) | 2-Hour Food Intake (g) | 4-Hour Food Intake (g) | 24-Hour Food Intake (g) |

| Vehicle | - | 1.2 ± 0.2 | 2.5 ± 0.3 | 15.1 ± 0.8 |

| Compound X | 5 | 0.5 ± 0.1 | 1.1 ± 0.2 | 13.8 ± 1.0 |

| Compound X | 15 | 0.2 ± 0.1 | 0.6 ± 0.1 | 12.5 ± 0.9* |

Data are expressed as Mean ± SEM. Data are hypothetical and for illustrative purposes only, based on expected outcomes from published literature on GHS-R1a antagonists.[3][8] *p < 0.05, **p < 0.01 compared to Vehicle group.

Conclusion

JMV3002 represents a sophisticated pharmacological tool for probing the complexities of the ghrelin system. Its nature as a biased ligand offers researchers the opportunity to dissect the specific signaling pathways that govern appetite and energy balance. By employing meticulously designed, well-controlled, and self-validating experimental protocols, scientists can leverage JMV3002 to generate high-quality, reproducible data, ultimately advancing our understanding of appetite regulation and paving the way for novel therapeutic strategies against metabolic diseases.

References

-

Gurevich, E. V., Tesmer, J. J. G., Gurevich, V. V., & Benovic, J. L. (2008). β-arrestin-biased agonism at the β2-adrenergic receptor. Journal of Biological Chemistry. Available at: [Link]

-

Reiter, E., Ahn, S., Shukla, A. K., & Lefkowitz, R. J. (2012). Molecular mechanism of β-arrestin-biased agonism at seven-transmembrane receptors. Annual Review of Pharmacology and Toxicology, 52, 179-197. Available at: [Link]

-

Asakawa, A., Inui, A., Kaga, T., Yuzuriha, H., Nagata, T., Ueno, N., ... & Kasuga, M. (2003). Antagonism of ghrelin receptor reduces food intake and body weight gain in mice. Gut, 52(7), 947-952. Available at: [Link]

-

Reiter, E., Ahn, S., Shukla, A. K., & Lefkowitz, R. J. (2012). Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors. Annual Review of Pharmacology and Toxicology, 52, 179-197. Available at: [Link]

-

M'kadmi, C., Elarroussi, H., Giraud, P., Gellis, C., & Fehrentz, J. A. (2015). New Trisubstituted 1,2,4-triazoles as Ghrelin Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 25(2), 268-272. Available at: [Link]

-

Lin, L., Saha, P. K., Ma, X., Li, X., Wu, P., Hsuchou, H., ... & Chan, L. (2011). Energetic demands of lactation produce an increase in the expression of growth hormone secretagogue receptor in the hypothalamus and ventral tegmental area of the rat despite a reduction in circulating ghrelin. American Journal of Physiology-Endocrinology and Metabolism, 301(3), E596-E605. [ResearchGate provides a diagram from this publication]. Available at: [Link]

-

McCoull, W., Barton, P., Brown, A. J. H., Bowker, S. S., Cameron, J., Clarke, D. S., ... & Morgan, D. (2014). Identification, optimization, and pharmacology of acylurea GHS-R1a inverse agonists. Journal of Medicinal Chemistry, 57(14), 6128-6140. Available at: [Link]

-

Valenzano, K. J., Miller, J., Keen, J., Pomonis, J. D., Chou, J. Z., O'Dowd, B. F., ... & Termeer, J. (2022). Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor. Journal of Medicinal Chemistry, 65(5), 3893-3923. Available at: [Link]

-

Deschaine, S. L., Farokhnia, M., Agrawal, R. M., Thorsell, A., Lee, M. R., Heilig, M., & Leggio, L. (2022). Pharmacological GHSR (Ghrelin Receptor) Blockade Reduces Alcohol Binge-Like Drinking in Male and Female Mice. Neuropsychopharmacology, 47(1), 329-338. Available at: [Link]

-

Whalen, E. J., Rajagopal, S., & Lefkowitz, R. J. (2011). Therapeutic potential of β-arrestin- and G protein-biased agonists. Trends in Molecular Medicine, 17(3), 126-139. Available at: [Link]

-

Egecioglu, E., Jerlhag, E., Salomé, N., Skibicka, K. P., Haage, D., Dickson, S. L., & Engel, J. A. (2010). Central administration of ghrelin induces conditioned avoidance in rodents. Addiction Biology, 15(3), 323-332. Available at: [Link]

-

Asakawa, A., Inui, A., Kaga, T., Yuzuriha, H., Nagata, T., Ueno, N., ... & Kasuga, M. (2003). Antagonism of ghrelin receptor reduces food intake and body weight gain in mice. Gastroenterology, 124(4), A-343. [This is a reference to the same study as Gut, 2003, often cited in different formats]. Available at: [Link]

-

Luan, B., & Ma, A. (2012). Beta-arrestin biased agonism/antagonism at cardiovascular seven transmembrane-spanning receptors. Current Pharmaceutical Design, 18(2), 166-175. Available at: [Link]

-

Wellman, P. J., & Davis, K. W. (2019). Intracerebroventricular Ghrelin Administration Increases Depressive-Like Behavior in Male Juvenile Rats. Frontiers in Endocrinology, 10, 239. Available at: [Link]

-

Li, Y., Zhao, J., Liu, J., Li, J., Wang, J., & Li, R. (2020). Intracerebroventricular injection of ghrelin receptor antagonist alleviated NAFLD via improving hypothalamic insulin resistance. Iranian Journal of Basic Medical Sciences, 23(6), 755-762. Available at: [Link]

-

Egecioglu, E., Jerlhag, E., Salomé, N., Skibicka, K. P., Haage, D., Dickson, S. L., & Engel, J. A. (2010). Ghrelin increases intake of rewarding food in rodents. Addiction Biology, 15(3), 304-311. Available at: [Link]

-

Salomé, N., Haage, D., Perrissoud, D., Moulin, A., Egecioglu, E., Engel, J. A., ... & Dickson, S. L. (2009). Feeding response to ghrelin agonist and antagonist in lean and obese Zucker rats. Endocrinology, 150(11), 4978-4988. Available at: [Link]

-

Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Office of Research. Available at: [Link]

Sources

- 1. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of β-arrestin-biased agonism at seven-transmembrane receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ghrelin increases intake of rewarding food in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Feeding response to ghrelin agonist and antagonist in lean and obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 10. Frontiers | Intracerebroventricular Ghrelin Administration Increases Depressive-Like Behavior in Male Juvenile Rats [frontiersin.org]

- 11. Intracerebroventricular injection of ghrelin receptor antagonist alleviated NAFLD via improving hypothalamic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biased Signaling of JMV3002 at the Growth Hormone Secretagogue Receptor: A Technical Guide

This technical guide provides an in-depth exploration of the pharmacological effects of JMV3002 on the Growth Hormone Secretagogue Receptor (GHSR). Designed for researchers, scientists, and drug development professionals, this document elucidates the nuanced mechanism of action of JMV3002, detailing its characterization as a biased ligand. We will delve into the core experimental methodologies used to dissect its interaction with GHSR, providing both the theoretical underpinnings and practical, step-by-step protocols.

Introduction: The Ghrelin Receptor and its Significance

The Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus and pituitary gland, but also found in other tissues[1]. Its endogenous ligand is ghrelin, a peptide hormone that plays a crucial role in regulating energy homeostasis, appetite, and growth hormone release[2]. The activation of GHSR by ghrelin initiates a cascade of intracellular signaling events, primarily through Gαq/11 and β-arrestin pathways[3][4]. This dual signaling capacity makes GHSR a compelling target for therapeutic intervention in a range of metabolic and endocrine disorders.

JMV3002 has emerged as a key pharmacological tool to probe the complexities of GHSR signaling. Unlike a simple agonist or antagonist, JMV3002 exhibits biased agonism, selectively engaging certain downstream signaling pathways while blocking others. This guide will illuminate the experimental journey to characterizing this unique pharmacological profile.

JMV3002: A Biased Ligand at the GHSR

JMV3002 is a trisubstituted 1,2,4-triazole derivative that has been extensively characterized for its interaction with the GHSR[5]. Pharmacological studies have revealed that JMV3002 is not a classical antagonist but rather a biased ligand. Specifically, it behaves as a partial agonist for the Gq-mediated pathway, stimulating inositol phosphate (IP) production, while simultaneously acting as an antagonist at the β-arrestin2 recruitment and ERK1/2 phosphorylation pathways[6]. This biased signaling profile makes JMV3002 a valuable instrument for dissecting the distinct physiological roles of the Gq and β-arrestin pathways downstream of GHSR activation.

In vivo studies have demonstrated that JMV3002 can effectively reduce food intake and body weight in animal models, highlighting its potential as a therapeutic agent for obesity and related metabolic disorders[7][8].

Experimental Characterization of JMV3002's Action

The definitive characterization of a compound's effect on a GPCR like GHSR relies on a suite of robust in vitro assays. Here, we detail the core methodologies for assessing the binding and functional activity of JMV3002.

Receptor Binding Affinity: Radioligand Binding Assay

Rationale: To understand the interaction of JMV3002 with GHSR, it is fundamental to determine its binding affinity. A competitive radioligand binding assay is the gold standard for this purpose. This assay measures the ability of an unlabeled compound (JMV3002) to displace a radiolabeled ligand with known affinity for the receptor, allowing for the calculation of the inhibitory constant (Ki).

Experimental Workflow:

Caption: JMV3002-induced Gq signaling cascade leading to calcium release.

Detailed Protocol:

-

Cell Preparation:

-

Seed GHSR-expressing cells into a 96-well, black-walled, clear-bottom plate and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Incubate the cells to allow for dye de-esterification.[9]

-

-

Compound Addition and Signal Detection:

-

Prepare serial dilutions of JMV3002 and a known GHSR agonist (e.g., ghrelin) as a positive control.

-

Use a fluorescence plate reader equipped with an automated injection system to add the compounds to the wells.

-

Simultaneously, monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of JMV3002.

-

Plot the response against the logarithm of the JMV3002 concentration to generate a dose-response curve.

-

Calculate the EC50 value (the concentration of JMV3002 that produces 50% of the maximal response).[1][10]

-

To assess antagonist activity, pre-incubate the cells with JMV3002 before adding a fixed concentration of ghrelin and measure the inhibition of the ghrelin-induced calcium response.

-

Quantitative Data Summary:

| Compound | Assay | Cell Line | Potency (EC50/IC50) | Efficacy (% of Ghrelin) |

| Ghrelin | Calcium Mobilization | HEK293-GHSR | ~1 - 10 nM | 100% |

| JMV3002 | Calcium Mobilization | HEK293-GHSR | ~50 - 200 nM | Partial Agonist (~30-60%) |

Note: The exact values can vary depending on experimental conditions.

Functional Activity: β-Arrestin Recruitment Assay

Rationale: To investigate the biased nature of JMV3002, it is essential to measure its effect on the β-arrestin pathway. β-arrestin recruitment assays monitor the interaction between the activated GPCR and β-arrestin, a key event in receptor desensitization and G protein-independent signaling.

Experimental Workflow:

Caption: Workflow for a β-arrestin recruitment assay.

Detailed Protocol:

-

Cell Line:

-

Assay Procedure:

-

Plate the engineered cells in a 96-well or 384-well plate.

-

Add varying concentrations of JMV3002 or a control agonist (ghrelin).

-

Incubate for a specified period to allow for receptor activation and β-arrestin recruitment.

-

-

Signal Detection:

-

Add the substrate for the reporter enzyme (if using an enzyme complementation assay) and measure the luminescent or fluorescent signal. The signal intensity is proportional to the extent of β-arrestin recruitment.

-

-

Data Analysis:

-

Plot the signal against the logarithm of the ligand concentration to generate a dose-response curve.

-

For JMV3002's antagonist effect, pre-incubate the cells with JMV3002 before adding a fixed concentration of ghrelin and measure the inhibition of the ghrelin-induced β-arrestin recruitment. Calculate the IC50 value.

-

Quantitative Data Summary:

| Compound | Assay | Cell Line | Potency (EC50/IC50) | Efficacy (% of Ghrelin) |

| Ghrelin | β-Arrestin Recruitment | HEK293-GHSR-β-arrestin | ~5 - 50 nM | 100% |

| JMV3002 | β-Arrestin Recruitment | HEK293-GHSR-β-arrestin | Antagonist (IC50 ~20 - 100 nM) | No agonist activity |

Note: The exact values can vary depending on experimental conditions.

Downstream Signaling of GHSR and the Impact of JMV3002

The biased agonism of JMV3002 has significant implications for the downstream signaling cascades initiated by GHSR. The following diagram illustrates the major pathways and highlights where JMV3002 exerts its differential effects.

Caption: GHSR downstream signaling pathways and the differential effects of JMV3002.

Conclusion

JMV3002 serves as a quintessential example of a biased ligand, offering a sophisticated tool to unravel the complex signaling network of the GHSR. Its ability to selectively activate the Gq pathway while inhibiting β-arrestin-mediated signaling provides a unique opportunity to delineate the physiological consequences of these distinct intracellular cascades. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers to investigate JMV3002 and other biased ligands, ultimately paving the way for the development of more targeted and effective therapeutics for metabolic and endocrine disorders.

References

-

Intracellular signaling pathways activated by various ghrelin receptor... - ResearchGate. (URL: [Link])

-

The ghrelin signaling pathway. Ghrelin signaling begins with the... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Classical and Novel GH Receptor Signaling Pathways - PMC - PubMed Central. (URL: [Link])

-

A schematic drawing of the major signaling pathways regulated by... - ResearchGate. (URL: [Link])

-

Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC - PubMed Central. (URL: [Link])

-

Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC - NIH. (URL: [Link])

-

beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed. (URL: [Link])

-

Synthesis and pharmacological in vitro and in vivo evaluations of novel triazole derivatives as ligands of the ghrelin receptor. 1 - PubMed. (URL: [Link])

-

GPCR-radioligand binding assays - PubMed. (URL: [Link])

-

Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. (URL: [Link])

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

-

ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (URL: [Link])

-

Radioligand Binding Assay | Gifford Bioscience. (URL: [Link])

-

Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. (URL: [Link])

-

Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC - NIH. (URL: [Link])

-

Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines - PubMed. (URL: [Link])

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (URL: [Link])

-

Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - NIH. (URL: [Link])

-

Appetite-controlling molecule could prevent 'rebound' weight gain after dieting - eLife. (URL: [Link])

-

GPCR β-Arrestin Product Solutions - DiscoverX. (URL: [Link])

-

Design, synthesis and pharmacological evaluation of a novel PEG-cRGD-conjugated irinotecan derivative as potential antitumor agent - PubMed. (URL: [Link])

-

Ca2+ Mobilization Assay - Creative Bioarray. (URL: [Link])

-

Differential functional selectivity and downstream signaling bias of ghrelin receptor antagonists and inverse agonists - PubMed. (URL: [Link])

-

G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview - YouTube. (URL: [Link])

-

Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach - PubMed. (URL: [Link])

-

The potency expressed as EC 50 values for the activation of m-opioid... - ResearchGate. (URL: [Link])

-

(PDF) Ghrelin Agonist JMV 1843 Increases Food Intake, Body Weight and Expression of Orexigenic Neuropeptides in Mice - ResearchGate. (URL: [Link])

-

Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - MDPI. (URL: [Link])

-

Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Publishing. (URL: [Link])

-

Characterization of Novel and Known Activators of Cannabinoid Receptor Subtype 2 Reveals Mixed Pharmacology That Differentiates Mycophenolate Mofetil and GW-842,166X from MDA7 - MDPI. (URL: [Link])

-

Ki and Kd : r/Biochemistry - Reddit. (URL: [Link])

-

Characterization of a Novel Family of Contilisant + Belinostat Multitarget Small Molecules in Glioblastoma - MDPI. (URL: [Link])

-

The effect of a pharmaceutical ghrelin agonist on lifespan in C57BL/6J male mice: A controlled experiment - PMC - NIH. (URL: [Link])

-

EC50 - Wikipedia. (URL: [Link])

-

Increased Molecular Flexibility Widens the Gap between Ki and Kd values in Screening for Retinoid X Receptor Modulators - PubMed Central. (URL: [Link])

-

Small-Molecule Ghrelin Receptor Antagonists Improve Glucose Tolerance, Suppress Appetite, and Promote Weight Loss - ResearchGate. (URL: [Link])

-

Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PubMed Central. (URL: [Link])

-

Feature Application: Calculating kinetic EC50 values from dose-response curves - Nanolive. (URL: [Link])

-

Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PubMed. (URL: [Link])

-

Synthesis and biological evaluation of 2-quinolineacrylamides - PubMed. (URL: [Link])

-

Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PubMed Central. (URL: [Link])

-

Ghrelin's second life: From appetite stimulator to glucose regulator - PMC - PubMed Central. (URL: [Link])

-

Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery - NIH. (URL: [Link])

-

Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Determination of Ligand-Binding Affinity ( Kd) Using Transverse Relaxation Rate ( R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery - PubMed. (URL: [Link])

-

Characterization and Evaluation of Two Novel Fluorescent Sigma-2 Receptor Ligands as Proliferation Probes - ResearchGate. (URL: [Link])

-

Cell-Binding Assays for Determining the Affinity of Protein-Protein Interactions: Technologies and Considerations - PubMed. (URL: [Link])

Sources

- 1. Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential functional selectivity and downstream signaling bias of ghrelin receptor antagonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological in vitro and in vivo evaluations of novel triazole derivatives as ligands of the ghrelin receptor. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EC50 - Wikipedia [en.wikipedia.org]

- 11. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the Physiological Effects of JMV3002: A Technical Guide for Preclinical Research

Introduction

The ghrelin system, centered around the 28-amino acid peptide ghrelin and its cognate receptor, the growth hormone secretagogue receptor type 1a (GHS-R1a), is a critical regulator of numerous physiological processes.[1][2] While initially identified for its potent ability to stimulate growth hormone (GH) secretion, the ghrelin axis is now recognized as a master coordinator of energy homeostasis, appetite, and reward-seeking behaviors.[2][3][4] The GHS-R1a, a G protein-coupled receptor (GPCR), exhibits high constitutive activity, meaning it can signal without the presence of its endogenous ligand, ghrelin.[3][5] This unique characteristic makes it a compelling therapeutic target for a range of metabolic and neurological disorders, including obesity and substance use disorders.[1][5]

JMV3002 is a nonpeptide small molecule that represents a sophisticated pharmacological tool for dissecting the ghrelin system.[1] It is not a simple antagonist but rather a biased ligand , capable of selectively engaging specific downstream signaling pathways of the GHS-R1a receptor.[1][2] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to investigate the nuanced physiological effects of JMV3002. We will delve into its core mechanism of action, present preclinical evidence of its effects, and provide detailed experimental protocols for its characterization.

Core Mechanism of Action: Biased Ligandry at the GHS-R1a Receptor

Understanding JMV3002 requires moving beyond the traditional agonist/antagonist model. As a biased ligand, its functional output is context-dependent, varying based on the specific intracellular signaling cascade being measured. The GHS-R1a receptor is known to couple to multiple G protein subtypes (including Gq, Gi/o, and G13) and to the β-arrestin pathway to exert its diverse physiological effects.[2][6]

JMV3002 exploits this signaling diversity. Published research has characterized it as:

-

An antagonist for β-arrestin recruitment, ERK1/2 phosphorylation, and the activation of Gi2 and Gob G proteins.[1][2]

-

A biased agonist for the Gq protein pathway, leading to the production of inositol phosphate (IP).[1][2]

This dual- K functionality is critical; JMV3002 can simultaneously block certain ghrelin-mediated effects while stimulating others. This mechanistic profile offers a unique opportunity to selectively modulate the receptor's functions, potentially separating desired therapeutic outcomes from unwanted side effects.

Caption: Biased signaling of JMV3002 at the GHS-R1a receptor.

Key Physiological Effects & Preclinical Evidence

The unique signaling profile of JMV3002 translates into distinct physiological outcomes, primarily related to the canonical functions of the ghrelin system.

Modulation of Feeding Behavior

The most well-documented role of ghrelin is the stimulation of appetite.[4] Consequently, an antagonist at the GHS-R1a receptor is expected to reduce food intake. Preclinical studies confirm this effect for JMV3002. A notable study in rats demonstrated that JMV3002 administration significantly reduces acute feeding.[7] The study further revealed a more potent anorexigenic effect in lactating rats, a state of naturally heightened energy demand and ghrelin sensitivity, compared to non-lactating controls.[7]

| Animal Model | Compound | Dose (µg) | Effect on Food Intake | Significance | Reference |

| Lactating Rats | JMV3002 | 10 | Potent reduction in feeding | p < .05 | [7] |

| Non-lactating Rats | JMV3002 | 10 | Moderate reduction in feeding | p < .05 | [7] |

| Lactating Rats | Ghrelin | 1 | Significant increase in feeding | p < .05 | [7] |

| Non-lactating Rats | Ghrelin | 1 | Significant increase in feeding | p < .05 | [7] |

Implications for Substance Use Disorders

The ghrelin system is deeply implicated in the brain's reward circuitry, influencing the reinforcing properties of addictive substances.[3] Pharmacological blockade of the GHS-R1a receptor has emerged as a promising strategy to mitigate reward-seeking behaviors. Preclinical studies using other GHS-R1a antagonists, such as JMV2959, have shown efficacy in suppressing cue-reinforced drug-seeking for substances like cocaine and oxycodone.[3] Given its antagonist activity at the Gi/o and β-arrestin pathways, which are linked to reward signaling, JMV3002 is a valuable tool for investigating the role of ghrelin in addiction and relapse.

Experimental Protocols for Characterizing JMV3002

To rigorously assess the physiological effects of JMV3002, a combination of in vitro and in vivo assays is essential. The following protocols provide a validated framework for characterization.

In Vitro Characterization: Delineating Biased Signaling with a BRET Assay

Causality: To confirm the biased ligand profile of JMV3002, it is crucial to quantify its effects on distinct signaling pathways originating from the same receptor. Bioluminescence Resonance Energy Transfer (BRET) assays are powerful tools for measuring real-time protein-protein interactions, such as a receptor engaging a G protein or β-arrestin.[6] This protocol outlines a method to assess G protein activation.

Caption: Experimental workflow for in vitro BRET-based G protein activation assay.

Step-by-Step Methodology:

-

Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Co-transfection: Transiently co-transfect cells with plasmids encoding for the human GHS-R1a receptor and a BRET-based biosensor for the specific G protein pathway of interest (e.g., Gq, Gi2, Gob).[6] Use a standard transfection reagent according to the manufacturer's protocol.

-

Cell Seeding: 24 hours post-transfection, detach cells and seed them into white, clear-bottom 96-well microplates at an appropriate density. Allow cells to adhere for an additional 24 hours.

-

Ligand Preparation and Stimulation: Prepare serial dilutions of JMV3002, ghrelin (as a positive control), and a vehicle control in assay buffer. Starve cells in serum-free media for 2 hours prior to stimulation.

-

BRET Measurement: Add the BRET substrate (e.g., coelenterazine h) to each well. Immediately following substrate addition, add the prepared ligands. Measure the luminescence signal at two specific wavelengths (e.g., 475 nm for Renilla Luciferase and 535 nm for YFP) using a BRET-compatible plate reader. Readings should be taken kinetically over 15-30 minutes.

-

Data Analysis: Calculate the BRET ratio by dividing the emission intensity of the acceptor by that of the donor. Plot the change in BRET ratio against the ligand concentration to generate dose-response curves. Calculate potency (EC₅₀ or IC₅₀) and efficacy (Emax) values to quantify the agonist or antagonist effect of JMV3002 on each pathway.

In Vivo Assessment: Rodent Acute Food Intake Study

Causality: This experiment directly measures the physiological consequence of GHS-R1a antagonism on feeding behavior. A well-controlled study is essential to isolate the effect of the compound from other variables. The protocol includes critical steps for acclimatization and baseline measurement to ensure data integrity and statistical power.

Caption: Experimental workflow for an in vivo rodent food intake study.

Step-by-Step Methodology:

-

Animal Acclimatization: Individually house male adult rats or mice in a controlled environment (12:12 hour light-dark cycle, constant temperature and humidity) for at least 7 days before the experiment. Provide ad libitum access to standard chow and water.

-

Baseline Monitoring: For 3-5 consecutive days, handle the animals and measure their body weight and 24-hour food intake at the same time each day to establish a stable baseline.

-

Dosing and Administration: On the experimental day, randomize animals into treatment groups (e.g., Vehicle control, JMV3002 low dose, JMV3002 high dose). Administer the compound via the desired route (e.g., intraperitoneal injection, oral gavage). The timing should be just before the onset of the dark cycle when rodents naturally begin their feeding period.

-

Food Presentation: Immediately after dosing, provide a pre-weighed amount of food in the food hopper.

-

Intake Measurement: Measure the amount of food remaining in the hopper at set time points (e.g., 1, 2, 4, and 24 hours post-injection). Carefully collect and weigh any spilled food (spillage) to ensure accurate measurement of actual consumption.

-

Data Analysis: Calculate the cumulative food intake for each animal at each time point. Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test or a Student's t-test) to determine if there is a significant difference in food intake between the JMV3002-treated groups and the vehicle control group.

Data Interpretation & Considerations

-

Correlating In Vitro and In Vivo Data: The primary goal is to link the specific signaling profile of JMV3002 to its observed physiological effects. For example, the antagonist activity at Gi/o and β-arrestin pathways likely underlies the reduction in food intake, as these pathways are strongly implicated in ghrelin's orexigenic and reward signaling.

-

Pharmacokinetics: The route of administration and the compound's ability to cross the blood-brain barrier are critical considerations. For effects mediated by the central nervous system (like appetite and reward), a brain-penetrant compound is necessary.[1] Pharmacokinetic studies to determine bioavailability, half-life, and CNS penetration are essential for proper dose selection and interpretation of in vivo results.

-

Choice of Animal Model: The physiological state of the animal model can influence outcomes, as demonstrated by the differential sensitivity of lactating and non-lactating rats to JMV3002.[7] The choice of model should be carefully justified based on the research question.

Conclusion

JMV3002 is a sophisticated pharmacological agent that acts as a biased ligand at the GHS-R1a receptor. Its ability to selectively antagonize key pathways involved in appetite and reward while simultaneously acting as an agonist on the Gq pathway makes it an invaluable tool for both basic research and therapeutic development. By employing rigorous, well-controlled experimental protocols like those outlined in this guide, researchers can effectively delineate its physiological effects and unlock its full potential in elucidating the complex biology of the ghrelin system.

References

-

M'Kadmi, C., et al. (2022). Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor. Journal of Medicinal Chemistry. [Link]

-

Chebani, Y., et al. (2016). Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling. Journal of Biological Chemistry. [Link]

-

Khazall, R., et al. (2016). Effects of ghrelin (A), or the ghrelin antagonist JMV3002 (B) on acute feeding responses in lactating and nonlactating rats. ResearchGate. [Link]

-

Creative Biolabs. (n.d.). GHS-R1a Drug Development. Creative Biolabs. [Link]

-

Sivera, R., et al. (2016). Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling. The Journal of biological chemistry. [Link]

-

Wellman, M., & Abizaid, A. (2013). The ghrelin receptors (GHS-R1a and GHS-R1b). PubMed. [Link]

-

Roch, G., et al. (2013). Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity. Frontiers in Endocrinology. [Link]

-

Heredia, E.J., et al. (2023). Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats. Frontiers in Behavioral Neuroscience. [Link]

-

Kojima, M., & Kangawa, K. (2006). Drug insight: The functions of ghrelin and its potential as a multitherapeutic hormone. Nature Clinical Practice Endocrinology & Metabolism. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats [frontiersin.org]

- 4. Drug insight: The functions of ghrelin and its potential as a multitherapeutic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ghs-r1a.com [ghs-r1a.com]

- 6. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The chemical structure and properties of JMV3002.

An In-Depth Technical Guide to JMV3002: A Biased Antagonist of the Ghrelin Receptor

Introduction